2,3,3,4,5-Pentamethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62199-67-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,4,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-10(4)11(5)12(6,7)9(2)3/h9-11H,8H2,1-7H3 |
InChI Key |
OLZJEASBDLLWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Significance of Highly Branched Alkanes in Modern Chemical Science
Highly branched alkanes are of considerable importance in modern chemical science, primarily due to their influence on the physical and chemical properties of hydrocarbon mixtures. thoughtco.com Their compact, globular structures lead to lower boiling points compared to their linear isomers, a crucial factor in the formulation of fuels. longdom.org In the context of gasoline, for instance, highly branched alkanes are desirable as they increase the octane (B31449) number, leading to more efficient combustion and reduced engine knocking. longdom.org The petroleum industry, therefore, places a significant emphasis on processes that can generate these complex structures. thoughtco.com
Beyond their role in fuels, the unique steric and electronic environments created by extensive branching influence their reactivity and stability. wikipedia.org The presence of multiple alkyl groups can create significant steric hindrance, which can direct the course of chemical reactions or, in some cases, render the molecule relatively inert. wikipedia.org This makes them valuable as stable lubricants and as reference compounds in analytical techniques like gas chromatography. lookchem.com
The Unique Structural Attributes of 2,3,3,4,5 Pentamethylheptane As a Model Compound
2,3,3,4,5-Pentamethylheptane, with its molecular formula C12H26, serves as an excellent model for studying the effects of complex branching. nih.gov Its structure features a seven-carbon (heptane) backbone with five methyl group substituents strategically positioned at the 2, 3, 4, and 5 carbons. The presence of a quaternary carbon at the 3-position, bonded to two other methyl groups and two other carbon atoms within the main chain, introduces significant steric crowding. This intricate arrangement of atoms results in a molecule with a high degree of branching, making it a compelling subject for conformational analysis and the study of intramolecular forces.
The specific placement of the methyl groups in this compound distinguishes it from its numerous isomers, each possessing the same molecular formula but a different atomic arrangement. wikipedia.orgresearchgate.net This structural uniqueness translates into distinct physical properties and spectroscopic signatures, allowing for its identification and characterization.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62199-67-1 |
| Boiling Point (estimated) | 200°C |
| Melting Point (estimated) | -50.8°C |
| Density (estimated) | 0.7900 g/cm³ |
| Refractive Index (estimated) | 1.4395 |
Data sourced from various chemical databases and estimations. nih.govchemicalbook.comchemicalbook.com
Overview of Research Domains Applicable to Complex Alkane Isomers
The study of complex alkane isomers like 2,3,3,4,5-pentamethylheptane is relevant across several research domains. In petroleum chemistry , the focus is on the synthesis and separation of branched alkanes to improve fuel quality. thoughtco.comnih.gov Research in this area explores catalytic processes such as isomerization and alkylation to convert linear or less-branched alkanes into more desirable, highly branched structures. thoughtco.com
In physical organic chemistry , these molecules are instrumental in understanding the fundamental principles of stereochemistry, conformational analysis, and the impact of non-bonded interactions on molecular stability and reactivity. The crowded nature of highly branched alkanes provides a rich landscape for studying steric effects. wikipedia.org
Analytical chemistry utilizes complex alkane isomers as standards for developing and validating separation techniques, particularly gas chromatography-mass spectrometry (GC-MS). nih.gov The subtle differences in the physical properties of isomers present a challenge and an opportunity for refining these analytical methods. Furthermore, the presence or absence of specific isomers in petroleum derivatives can be correlated with the complexity of their structures. nih.gov
Research Objectives and Scope for 2,3,3,4,5 Pentamethylheptane Investigations
Retrosynthetic Approaches to this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For this compound, several retrosynthetic pathways can be envisioned, primarily focusing on the formation of the key carbon-carbon bonds.
A primary disconnection strategy would target the bonds around the most substituted carbon atom, the quaternary center at C3. This leads to several potential synthetic routes:
Grignard-based Disconnection: One approach involves disconnecting the C3-C4 bond, suggesting a reaction between a Grignard reagent derived from a secondary halide and a sterically hindered ketone. Another possibility is the disconnection of one of the C3-methyl bonds, which is less common but theoretically possible.
Alkylation-based Disconnection: Disconnecting the C2-C3 bond points towards an alkylation reaction of an enolate or a similar nucleophile. This would involve a highly substituted electrophile, which could be challenging due to steric hindrance.
Dithiane-based Disconnection: A disconnection at the C3-C4 bond can also suggest the use of a dithiane-based acyl anion equivalent, which would react with a suitable alkyl halide. tandfonline.comnih.gov
These retrosynthetic approaches guide the selection of appropriate synthetic methodologies, which are discussed in the following sections.
Carbon-Carbon Bond Formation Strategies for Branched Alkanes
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. For highly branched alkanes, several classical and modern methods can be employed.
Organometallic reagents, particularly Grignard reagents, are powerful tools for creating carbon-carbon bonds. labster.comwikipedia.org The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group in an aldehyde or ketone to form an alcohol, which can then be deoxygenated to the corresponding alkane. labster.comwikipedia.org
In the context of synthesizing this compound, a plausible Grignard-based approach would involve the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation. For instance, the reaction of sec-butylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) would yield a tertiary alcohol. Subsequent dehydration and hydrogenation would produce the desired alkane. However, steric hindrance can significantly impact the feasibility and yield of such reactions. plymouth.ac.uk
Advanced Grignard methodologies, such as the use of "turbo-Grignards" (Grignard reagents with lithium chloride), can enhance reactivity and may be necessary to overcome the steric challenges posed by highly substituted reactants. wikipedia.org
Table 1: Illustrative Grignard Reactions for Branched Alkane Precursors
| Reactant 1 (Grignard Reagent) | Reactant 2 (Carbonyl Compound) | Intermediate Alcohol | Final Alkane (after deoxygenation) |
|---|---|---|---|
| Isopropylmagnesium bromide | 3,3-Dimethyl-2-butanone | 2,3,3,4-Tetramethyl-2-pentanol | 2,3,3,4-Tetramethylpentane |
| tert-Butylmagnesium chloride | Diethyl ketone | 3,3-Dimethyl-4-ethyl-4-hexanol | 3,3-Dimethyl-4-ethylhexane |
Condensation and addition reactions are fundamental in C-C bond formation. The aldol (B89426) condensation, for example, can be used to synthesize larger molecules from smaller carbonyl compounds. nih.govresearchgate.netresearchgate.net For highly branched structures, a crossed-aldol condensation between a sterically hindered ketone and an aldehyde could be a potential route, followed by dehydration and hydrogenation. bohrium.com
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. plymouth.ac.uk This alkene can then be hydrogenated to the corresponding alkane. A retrosynthetic analysis of this compound could envision a Wittig reaction between a suitable ketone and ylide to form a highly substituted alkene, which upon hydrogenation would yield the target alkane.
While powerful, these methods may face limitations due to steric hindrance and the potential for side reactions, such as self-condensation or rearrangements. plymouth.ac.uk
The use of 1,3-dithianes as acyl anion equivalents, a concept pioneered by Corey and Seebach, offers a versatile method for the synthesis of complex carbonyl compounds and, subsequently, alkanes. tandfonline.comnih.govnih.gov The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base to form a nucleophilic carbanion. This carbanion can then be alkylated by an alkyl halide. uwindsor.ca
For the synthesis of a highly branched alkane, a dithiane derived from a hindered aldehyde could be sequentially alkylated. tandfonline.comnih.gov For example, the dithiane of 2,3-dimethylbutanal (B3049577) could be deprotonated and reacted with a suitable secondary alkyl halide. Subsequent desulfurization with Raney nickel would yield the desired alkane. tandfonline.comnih.gov This method is particularly useful for constructing quaternary carbon centers.
Table 2: Dithiane Alkylation for Branched Structures
| Dithiane Precursor | Alkylating Agent | Intermediate Dithiane | Final Product (after desulfurization) |
|---|---|---|---|
| 2-Isopropyl-1,3-dithiane | sec-Butyl bromide | 2-Isopropyl-2-(sec-butyl)-1,3-dithiane | 2,3,4-Trimethylhexane |
| 2-(tert-Butyl)-1,3-dithiane | Ethyl iodide | 2-(tert-Butyl)-2-ethyl-1,3-dithiane | 2,2-Dimethyl-3-ethylpentane |
Catalytic Pathways for Stereoselective Branched Alkane Synthesis
Catalytic methods offer efficient and often more environmentally benign routes to complex molecules. For branched alkanes, catalytic hydrodeoxygenation and hydroisomerization are particularly relevant.
Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds in the presence of a catalyst and hydrogen. nih.govrsc.org This is often the final step in syntheses that utilize carbonyl compounds as precursors, such as those involving Grignard or aldol reactions. researchgate.net Catalysts for HDO often consist of a noble metal (like palladium or platinum) or a non-noble metal (like nickel) on a support. rsc.orgresearchgate.net
Hydroisomerization is a process used in the petroleum industry to convert linear alkanes into branched isomers, which have higher octane (B31449) ratings. mdpi.comtandfonline.comresearchgate.net This process typically uses bifunctional catalysts that have both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization. mdpi.comosti.gov While generally applied to large-scale industrial processes, the principles of hydroisomerization can be relevant to the synthesis of specific branched alkanes. It is conceivable that a less branched isomer of dodecane (B42187) could be catalytically isomerized to a mixture of products that includes this compound, although achieving high selectivity for a single isomer would be a significant challenge. aip.org
The development of shape-selective catalysts, such as certain zeolites, can influence the product distribution in isomerization reactions, potentially favoring the formation of specific branched isomers. aip.org
Table 3: Catalysts in Branched Alkane Synthesis
| Process | Catalyst Type | Example Catalyst | Application |
|---|---|---|---|
| Hydrodeoxygenation | Noble Metal on Support | Pd/C | Removal of hydroxyl groups from alcohol precursors |
| Hydrodeoxygenation | Non-noble Metal on Support | Ni/Hβ | Conversion of furan (B31954) derivatives to alkanes rsc.org |
| Hydroisomerization | Bifunctional Catalyst | Pt/Zeolite | Isomerization of n-alkanes to branched alkanes mdpi.com |
Emerging Synthetic Routes for C6-C15 Branched Alkanes
The synthesis of highly branched alkanes, a critical component for high-performance fuels and specialty chemicals, is evolving beyond traditional alkylation and isomerization processes. Modern research focuses on creating these complex structures with high precision and from sustainable sources.
One prominent emerging strategy involves the use of biomass-derived platform molecules. For instance, gasoline and diesel range C6-C15 branched alkanes can be synthesized directly from acetone (B3395972), a compound obtainable from lignocellulose fermentation or pyrolysis. researchgate.net This process utilizes a dual-bed catalyst system for the self-condensation of acetone and subsequent hydrodeoxygenation, achieving a high carbon yield of approximately 80%. researchgate.net Sequential aldol condensations of acetone create highly branched C6-C15 intermediate structures, which are then converted to the corresponding alkanes. researchgate.net Similarly, furfural, another biomass derivative, can be used to produce highly branched C23 alkanes through a four-step process involving aldol condensation and hydrodeoxygenation. science.gov
Another innovative approach leverages visible-light photoredox catalysis. A novel protocol utilizing organoboron compounds, specifically a complex derived from "boracene," allows for the generation of alkyl radicals under direct visible-light excitation without the need for an expensive photoredox catalyst. asiaresearchnews.com This method is particularly effective for creating bulky tertiary alkyl radicals, which are essential building blocks for complex, branched organic compounds. asiaresearchnews.com The generated radicals can then participate in various carbon-carbon bond-forming reactions, including Giese additions and nickel-catalyzed cross-couplings. asiaresearchnews.com
Metabolic engineering presents a frontier in alkane synthesis, with microorganisms like Escherichia coli being engineered to produce specific gasoline-range alkanes from renewable sources like glucose. mit.edu These biosynthetic pathways can be tailored to control carbon chain length and branching, offering a sustainable alternative to conventional chemical synthesis. mit.edu
Additionally, new catalytic methods are being developed to convert waste products into valuable branched alkanes. A patented process describes the transformation of synthesis gas waste from coal gasification into branched-chain alkanes and aromatic compounds using a platinum-rhenium-alumina-based catalyst at high temperatures. google.com
Table 1: Overview of Emerging Synthetic Routes for Branched Alkanes
| Synthetic Route | Precursors | Key Process/Catalyst | Products | Key Advantages |
|---|---|---|---|---|
| Biomass Conversion | Acetone (from lignocellulose) | Dual-bed catalyst system; Self-condensation & hydrodeoxygenation | C6-C15 branched alkanes | High carbon yield (~80%); Uses renewable feedstock. researchgate.net |
| Visible-Light Photocatalysis | Organoboron compounds ("boracene" complex) | Direct visible-light excitation to form alkyl radicals | Complex/bulky organic compounds | Avoids expensive photoredox catalysts; Generates bulky tertiary radicals. asiaresearchnews.com |
| Metabolic Engineering | Glucose, Glycerol | Engineered E. coli with tailored biosynthetic pathways | Specific gasoline-range alkanes (C3-C9) | Uses renewable substrates; High selectivity for chain length. mit.edu |
| Catalytic Reforming | Synthesis gas waste products | Platinum-rhenium-alumina-based catalyst | Branched-chain alkanes and aromatics | Recovers energy from waste products. google.com |
Purification and Isolation Techniques for Complex Alkane Mixtures
The synthesis of branched alkanes often results in complex mixtures of structural isomers with very similar physical properties, making their separation a significant challenge. Traditional distillation is often inefficient and energy-intensive for this purpose. rsc.orgrsc.org Consequently, advanced adsorptive separation techniques have become a major focus of research.
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for the separation of alkane isomers due to their tunable pore sizes, shapes, and surface functionalities. rsc.orgrsc.org Specific MOFs have demonstrated exceptional capabilities in discriminating between alkanes based on their degree of branching.
UU-200 , a bismuth-based MOF, shows high efficiency in separating hexane (B92381) isomers by completely rejecting di-branched alkanes while adsorbing linear and mono-branched isomers. nih.gov
Al-bttotb , a robust aluminum-based MOF, can effectively separate mono- and di-branched alkanes through a complete molecular sieving mechanism, where it adsorbs linear and mono-branched alkanes but fully excludes the bulkier di-branched isomers. acs.org
Fe2(bdp)3 separates hexane isomers based on their degree of branching through a thermodynamically controlled process, offering higher adsorption capacity than traditional zeolites. acs.org
HKUST-1 , when fabricated into oriented membranes, can split linear alkanes from both branched and cyclic isomers based on a size-repulsion mechanism, effectively separating components of light naphtha mimics. dicp.ac.cn
Another novel class of materials for this purpose is nonporous adaptive crystals. Perethylated leaning pillar vulcanchem.comarene (EtLP6) crystals can purify n-hexane from complex C6 alkane mixtures, including methylcyclopentane, with purities reaching up to 97%-99.5%. chinesechemsoc.orgchinesechemsoc.org The separation occurs via selective solid-phase adsorption, where the crystal structure adapts to accommodate the linear alkane. chinesechemsoc.orgchinesechemsoc.org
Beyond these advanced materials, more established methods like preparative High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are also employed for the purification of complex organic mixtures. chromatographyonline.com Preparative HPLC can be used with various mobile phases, such as mixtures of alkanes (n-hexane) with ethers or alcohols, to separate components. chromatographyonline.com SPE serves as an effective, inexpensive, and quick technique for prefractionating complex samples to isolate target compounds with high purity. chromatographyonline.com
Table 2: Advanced Materials for Alkane Isomer Separation
| Material | Type | Separation Mechanism | Target Separation | Reported Purity/Selectivity |
|---|---|---|---|---|
| UU-200 | Bismuth-based MOF | Molecular recognition and size-sieving | Di-branched from linear/mono-branched hexanes | Complete rejection of di-branched alkanes. nih.gov |
| Al-bttotb | Aluminum-based MOF | Complete molecular sieving | Di-branched from linear/mono-branched alkanes | Full exclusion of di-branched isomers. acs.org |
| Fe2(bdp)3 | Iron-based MOF | Thermodynamically controlled adsorption | Hexane isomers by degree of branching | Higher adsorption capacity than zeolites. acs.org |
| HKUST-1 | Copper-based MOF | Size repulsion in oriented membrane | Linear alkanes from branched/cyclic C5-C7 isomers | One-step extraction of n-pentane, n-hexane, n-heptane. dicp.ac.cn |
| EtLP6 | Leaning Pillar vulcanchem.comarene | Nonporous adaptive crystal adsorption | n-Hexane from C6 isomer mixtures | ~97% purity from equimolar mixture; up to 99.5% from mimic. chinesechemsoc.orgchinesechemsoc.org |
Quantum Mechanical Calculations of Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intrinsic stability of alkane isomers. The "alkane branching effect," which describes the greater stability of branched alkanes compared to their linear counterparts, is a key concept in this context. acs.orgnih.gov Studies have shown that while linear alkanes may have "protobranches" or kinks in their chains that contribute to some stabilization, highly branched structures like this compound are significantly more stable than their straight-chain isomers. acs.org
This enhanced stability is not primarily due to steric repulsion, as might be intuitively assumed. In fact, analyses have indicated that measures of steric repulsion fail to explain the observed stability trend. researchgate.net Instead, the stability of branched alkanes is largely attributed to electron correlation effects. acs.orgnih.gov Specifically, post-self-consistent field (SCF) treatments are necessary to accurately capture the medium-range electron correlation between electrons in 1,3-alkyl groups, which is a major contributor to the stabilization of branched structures. acs.orgnih.gov
Furthermore, research using Density Functional Theory (DFT) and other ab initio methods has proposed the existence of intramolecular hydrogen-hydrogen (H-H) bonds in highly branched alkanes. researchgate.netacs.org These H-H bonds are believed to play a secondary, but important, role in the increased stability of branched isomers over linear or less branched ones. researchgate.netacs.org For a molecule such as this compound, these quantum mechanical effects collectively result in a lower ground-state energy compared to its linear isomer, n-dodecane.
| Stabilizing Factor | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Electron Correlation | Medium-range correlation effects between electrons in 1,3-alkyl groups are a primary driver of stability in branched alkanes. | Significantly contributes to its enhanced stability over linear isomers like n-dodecane. | acs.orgnih.gov |
| Protobranching | Stabilizing interactions arising from 1,3 alkyl-alkyl groups, present in both linear and branched alkanes but more influential in branched structures. | The multiple methyl groups create numerous protobranching interactions, enhancing stability. | acs.orgresearchgate.net |
| Intramolecular H-H Bonds | The interaction between nearby hydrogen atoms that are close to electrical neutrality provides a stabilizing contribution to the molecule's overall energy. | The compact, branched structure likely facilitates these stabilizing intramolecular interactions. | researchgate.netacs.org |
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for exploring the vast conformational space and dynamic behavior of flexible molecules like highly branched alkanes. acs.org These simulations model the movement of atoms over time, providing a detailed picture of molecular motions, conformational transitions, and thermodynamic properties. acs.orgaip.org
For branched alkanes, MD simulations can calculate the populations of different isomeric conformers and the rates of transitions between them. acs.org Studies on model branched alkanes have shown that while increased branching can decrease the dynamic flexibility of a molecule due to steric hindrance, it can also increase its compactness. aip.org
In the case of this compound, an MD simulation would reveal a complex landscape of local and global dynamics. The simulation could track the rotational and vibrational motions of the various methyl groups and the heptane (B126788) backbone, identifying the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape and flexibility influence its physical properties. Research on other branched alkanes has shown a clear correlation between the local intramolecular dynamics and the global single-chain relaxation processes. researchgate.net An iterative method based on the model of overlapping spheres has also been proposed as a fast procedure for finding low-energy conformations, which proved very efficient for normal alkanes, though less so for highly branched molecules in some cases. srce.hr
| Investigated Property | Key Findings from MD Simulations | Expected Application to this compound | Reference |
|---|---|---|---|
| Conformational Populations | Calculates the distribution of different spatial arrangements (conformers) at a given temperature. | Would identify the most stable and prevalent 3D structures of the molecule. | acs.org |
| Transition Rates | Determines the frequency of conversion between different conformers. | Would quantify the molecule's flexibility and the timescale of its structural changes. | acs.org |
| Molecular Compactness | Branching increases the overall compactness of the molecule, affecting properties like diffusion. | Its high degree of branching would result in a relatively compact structure compared to less branched isomers. | aip.org |
| Local vs. Global Dynamics | Shows how the motion of side groups (local) is correlated with the motion of the entire molecule (global). | Would elucidate the interplay between the rapid rotations of its five methyl groups and the slower conformational changes of the heptane chain. | researchgate.net |
Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption and Separation Phenomena
Grand Canonical Monte Carlo (GCMC) is a simulation technique widely used to study the adsorption of gases and liquids in porous materials. tandfonline.comaps.org This method is particularly relevant for understanding and optimizing the separation of alkane isomers, a critical process in the chemical industry. osti.gov GCMC simulations can predict adsorption isotherms, selectivity, and isosteric heats of adsorption for pure components and mixtures. aps.orgnih.gov
The separation of branched alkanes from their linear counterparts often relies on shape-selective adsorption in microporous materials like zeolites or metal-organic frameworks (MOFs). osti.govresearchgate.net GCMC simulations have shown that the effectiveness of this separation is highly dependent on the pore size and structure of the adsorbent material. researchgate.net For instance, some zeolites with specific pore dimensions preferentially adsorb linear alkanes, while others favor the adsorption of more compact, branched isomers. researchgate.netnih.gov In some cases, the selectivity can even reverse as a function of pressure. researchgate.net
For this compound, GCMC simulations would be invaluable for screening potential adsorbent materials for its separation from other C12 isomers. By modeling the interactions between the alkane and the porous framework, GCMC can predict how strongly it will adsorb and help identify materials with optimal pore geometries for selective capture. tandfonline.comosti.gov This computational screening is significantly faster and more cost-effective than experimental approaches. tandfonline.com
| Zeolite Type | Pore Characteristics | Selectivity for Butane Isomers (n-butane vs. i-butane) | Reference |
|---|---|---|---|
| TON | Small channels | Prefers n-butane | researchgate.net |
| BEA, ISV, MOR, CFI | Channels larger than ~5.6 Å | Prefers i-butane | researchgate.net |
| MFI, MEL, TER | Intermediate channels | Prefers i-butane at low pressure, reverses at high pressure | researchgate.net |
| MWW | - | Adsorption of n-pentane is lower than iso-pentane | science.gov |
Predictive Modeling of Isomeric Behavior and Reactivity Descriptors
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. acs.orgnih.gov These models use "molecular descriptors"—numerical values that quantify various aspects of a molecule's topology, geometry, or electronic structure—to predict properties without the need for direct measurement. nih.gov
For alkanes, QSAR models have been developed to predict a wide range of properties, including toxicity, reaction rates with hydroxyl radicals, and boiling points. acs.orgnih.govqsardb.org The models are built by creating a regression equation that links the known property values of a set of training compounds to their calculated molecular descriptors. qsardb.org Once validated, the model can be used to predict the properties of new or untested compounds. acs.org
In the context of this compound, a QSAR model could be used to estimate important parameters like its cetane number (a measure of fuel combustion quality), viscosity, or flash point. ou.edu The development of such a model would involve calculating a series of molecular descriptors for this isomer, such as its molecular weight, surface area, and various topological indices. These descriptors would then be input into a pre-existing, validated QSAR equation for the property of interest. For example, studies have shown that descriptors like the energy of the highest occupied molecular orbital (E-HOMO) and average net atomic charges on hydrogen atoms can be used to predict reaction rate constants for alkanes. qsardb.org
| Descriptor Type | Example Descriptor | Property Predicted | Reference |
|---|---|---|---|
| Physicochemical | log Kow (Octanol-water partition coefficient) | Aquatic toxicity | acs.org |
| Quantum Chemical | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Reaction rate with OH radicals | qsardb.org |
| Topological | Number of Carbon Atoms | Boiling Point | nih.gov |
| Quantum Chemical | Average net atomic charges on H atoms (Q(H)) | Reaction rate with OH radicals | qsardb.org |
Density Functional Theory (DFT) Applications in Alkane Systems
Density Functional Theory (DFT) is a versatile and widely used quantum mechanical method for studying the electronic structure of molecules. mdpi.com It offers a good balance between computational cost and accuracy, making it a workhorse for investigating the reactivity of complex systems, including alkanes. rsc.org DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and the energetics of chemical processes like C-H bond activation. rsc.orgnih.gov
The C-H bonds in alkanes are generally strong and unreactive, and activating them selectively is a major challenge in chemistry. nih.govnih.gov DFT studies have been instrumental in elucidating the mechanisms of C-H activation by various catalysts. acs.orgrsc.org These calculations can determine the energy barriers for different reaction pathways, helping to identify the most favorable mechanism and guide the design of more efficient catalysts. nih.govrsc.org
For this compound, which has primary, secondary, and tertiary C-H bonds, DFT calculations would be essential for understanding its reactivity in processes like combustion, pyrolysis, or catalytic reforming. DFT could be used to:
Calculate the bond dissociation energies for the different types of C-H bonds in the molecule.
Model the transition states for hydrogen abstraction by radicals, a key step in autoignition. osti.gov
Investigate the interaction of the molecule with catalytic surfaces to understand mechanisms of isomerization or cracking. rsc.org
Determine reactivity indices, such as Parr functions, to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com
Recent DFT studies have provided detailed energetics for methane (B114726) C-H activation through various mechanisms, offering a baseline for understanding the more complex C-H bonds in larger, branched alkanes. nih.govacs.org
| Catalytic System | Activation Mechanism | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| (acac)2Ir(OH) | Electrophilic Activation | 9.9 | nih.gov |
| TpRu(PMe3)(OH) | Electrophilic Activation | 15.4 | nih.gov |
| (Cp*)2Sc(CH3) | σ-Bond Metathesis | 19.8 | acs.org |
| 3-Ti | 1,2-Addition | 5.7 | nih.gov |
Reaction Mechanisms and Reactivity Profiles of Branched Heptanes
Skeletal Rearrangement and Isomerization Mechanisms
Skeletal isomerization is a critical process used in the petroleum industry to increase the octane (B31449) number of gasoline by converting linear or lightly branched alkanes into more highly branched isomers. These rearrangements primarily proceed through carbocationic intermediates on acidic catalysts. cambridgescholars.com
The isomerization of alkanes on acidic catalysts is a classic example of a reaction proceeding via carbenium ion intermediates. tandfonline.com A carbenium ion is a positively charged carbon atom with three bonds and an empty p-orbital, making it a powerful electrophile. The catalytic cycle involves three main stages: initiation, propagation, and termination. tandfonline.com
Initiation: The process begins with the formation of a carbenium ion from the parent alkane. This can occur through the protonation of a trace amount of olefin present in the feed or by the abstraction of a hydride ion (H⁻) from the alkane by a strong acid site on the catalyst. researchgate.net
Propagation (Rearrangement): Once formed, the carbenium ion can undergo rapid skeletal rearrangement. cambridgescholars.com This typically occurs through a 1,2-hydride shift or a 1,2-alkyl shift, often via a protonated cyclopropane (B1198618) (PCP) intermediate, to form a more stable carbenium ion. researchgate.net Tertiary carbenium ions are the most stable, followed by secondary, and then primary carbenium ions. The rearrangement process continues until a thermodynamically favorable isomer distribution is approached. tandfonline.com
Termination: The rearranged carbenium ion then abstracts a hydride ion from a neutral alkane molecule in the feed. This terminates the cycle for that specific ion by forming the isomerized alkane product and generates a new carbenium ion, which continues the chain reaction. tandfonline.comresearchgate.net
Undesirable side reactions, such as cracking (β-scission), can also occur from these carbenium ion intermediates, leading to the formation of smaller hydrocarbons. researchgate.net
Table 1: Stability of Carbenium Ions
| Type | Structure | Relative Stability |
|---|---|---|
| Tertiary | R₃C⁺ | Most Stable |
| Secondary | R₂CH⁺ | Intermediate |
| Primary | RCH₂⁺ | Least Stable |
Hydroisomerization is a widely used industrial process that combines isomerization with hydrogenation and dehydrogenation steps, typically employing bifunctional catalysts. dntb.gov.uamdpi.com These catalysts possess both acidic sites and metallic sites. researchgate.net
The acidic function is usually provided by solid acids like zeolites (e.g., ZSM-22, SAPO-11), while the metallic function is provided by noble metals such as platinum (Pt) or palladium (Pd) dispersed on the support. mdpi.comresearchgate.net The synergy between these two types of active sites is crucial for achieving high selectivity towards isomerized products while minimizing cracking. rsc.org
The accepted mechanism for hydroisomerization on bifunctional catalysts involves the following steps: researchgate.net
Dehydrogenation: The feed alkane is first dehydrogenated on a metallic site to form an alkene intermediate.
Isomerization: The alkene migrates to an acidic site, where it is protonated to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement as described previously.
Hydrogenation: The rearranged (iso-alkene) intermediate migrates back to a metallic site, where it is hydrogenated to the final branched alkane product. researchgate.net
This mechanism is often referred to as the "ideal" consecutive hydroisomerization pathway. rsc.org Maintaining a proper balance between the metal and acid functions is critical; an excess of strong acid sites can lead to extensive cracking, reducing the yield of desired isomers. mdpi.com
Thermal Cracking and Decomposition Mechanisms of Branched Alkanes
Thermal cracking, or pyrolysis, is the decomposition of organic molecules at elevated temperatures in the absence of oxygen. For alkanes, this process proceeds through a free-radical chain reaction mechanism involving the homolytic cleavage of C-C and C-H bonds. researchgate.net
The mechanism consists of three main stages:
Initiation: At high temperatures, a C-C bond, which is generally weaker than a C-H bond, breaks to form two smaller alkyl radicals.
Propagation: The radicals formed during initiation can undergo several types of reactions, including:
Hydrogen abstraction: A radical abstracts a hydrogen atom from a neutral alkane molecule, forming a new, larger alkyl radical.
β-scission: An alkyl radical breaks at the C-C bond that is beta to the radical center, producing a smaller alkene and a new, smaller alkyl radical. This is a key step that leads to the formation of smaller hydrocarbon products. researchgate.net
Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product. ualberta.ca
The thermal cracking of branched alkanes like 2,3,3,4,5-pentamethylheptane results in a complex mixture of smaller alkanes and alkenes. The high degree of branching can influence the product distribution, as tertiary radicals formed are more stable and can influence subsequent reaction pathways.
Table 2: Bond Dissociation Energies in Alkanes
| Bond Type | Example | Approximate Energy (kcal/mol) |
|---|---|---|
| Primary C-H | CH₃-H | 105 |
| Secondary C-H | (CH₃)₂CH-H | 98 |
| Tertiary C-H | (CH₃)₃C-H | 96.5 |
| C-C | CH₃-C H₃ | 90 |
Oxidation and Atmospheric Degradation Reaction Kinetics
Branched alkanes are components of volatile organic compounds (VOCs) in the atmosphere. Their atmospheric lifetime and degradation pathways are primarily determined by their reactions with key oxidants.
In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). Alkanes react with •OH via hydrogen abstraction to form an alkyl radical (R•) and water. savemyexams.com
R-H + •OH → R• + H₂O
In marine or coastal areas, or in regions impacted by industrial emissions, chlorine atoms (Cl•) can also be significant oxidants. The reaction with chlorine also proceeds via hydrogen abstraction. acs.org
R-H + Cl• → R• + HCl
These reactions follow a free-radical chain mechanism similar to halogenation, involving initiation, propagation, and termination steps. missouri.edusavemyexams.com The reaction with chlorine atoms is generally much faster than with hydroxyl radicals. acs.org The stability of the resulting alkyl radical influences the reaction rate, with abstraction of tertiary hydrogens being the most favorable. youtube.com
The alkyl radicals (R•) formed from the initial oxidation react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). In the presence of nitrogen oxides (NOx), these peroxy radicals can react further to form a variety of oxygenated products, including alkoxy radicals (RO•), alkyl nitrates, 1,4-hydroxynitrates, and 1,4-hydroxycarbonyls. tandfonline.com
These first-generation products have lower volatility than the parent alkane. If their volatility is sufficiently low, they can partition from the gas phase to the aerosol phase, contributing to the formation of Secondary Organic Aerosol (SOA). copernicus.orgnih.gov Branched alkanes, for a given carbon number, tend to have lower SOA yields compared to their linear or cyclic counterparts. acs.orgnih.gov This is often attributed to the fragmentation of branched alkoxy radicals, which can lead to the formation of smaller, more volatile products that are less likely to form aerosols. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Platinum |
| ZSM-22 |
Uncatalyzed and Catalyzed Hydrogen Abstraction Pathways
Hydrogen abstraction is a critical initial step in many alkane functionalization reactions. The regioselectivity of this process, which dictates the position of subsequent chemical modification, is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed or uncatalyzed.
In uncatalyzed reactions, such as free-radical halogenation, the selectivity of hydrogen abstraction is primarily determined by the inherent stability of the resulting alkyl radical. The general order of reactivity for C-H bonds is tertiary > secondary > primary. quora.commsu.edu This trend is attributed to the hyperconjugation stabilization of the radical center by adjacent alkyl groups. For this compound, this principle implies a preferential abstraction of the tertiary hydrogens at the C-2, C-4, and C-5 positions. However, steric hindrance around these sites can also play a significant role, potentially increasing the proportion of abstraction from the more accessible, though less electronically favored, primary C-H bonds of the methyl groups.
The structure of this compound features several distinct types of C-H bonds, each with an anticipated relative reactivity in uncatalyzed radical reactions.
| Carbon Atom Position | C-H Bond Type | Number of Hydrogens | Expected Relative Reactivity (Uncatalyzed) |
| C-1, C-6, C-7, and methyls on C-3, C-4, C-5 | Primary (1°) | 21 | Low |
| C-2 | Tertiary (3°) | 1 | High |
| C-4 | Tertiary (3°) | 1 | High |
| C-5 | Tertiary (3°) | 1 | High |
In contrast, catalyzed hydrogen abstraction pathways can exhibit markedly different regioselectivity. Transition metal catalysts, for instance, can overcome the inherent reactivity differences of C-H bonds through steric and electronic effects imposed by the catalyst's ligand sphere. researchgate.net For highly branched alkanes, catalysts can be designed to selectively target less sterically hindered primary C-H bonds, a feat that is challenging to achieve under uncatalyzed conditions. rsc.org For example, certain rhodium and ruthenium complexes have demonstrated remarkable selectivity for the functionalization of methyl C-H bonds over more reactive methylene (B1212753) or methine C-H bonds. rsc.org The choice of catalyst and reaction conditions can, therefore, invert the typical reactivity pattern, allowing for programmed functionalization at specific sites within the this compound molecule.
Mechanistic Insights into Functionalization Reactions of Highly Branched Alkanes
The functionalization of a highly branched alkane like this compound can proceed through various mechanistic pathways, largely dependent on the reagents and catalysts employed. Two illustrative examples are radical halogenation and catalytic oxidation.
Radical Halogenation:
The halogenation of alkanes, typically with chlorine or bromine, in the presence of UV light or heat, proceeds via a free-radical chain mechanism. pressbooks.pubchemguide.netbyjus.com This process involves three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) to generate two halogen radicals (Cl•). libretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from the alkane, in this case, this compound, to form a hydrogen halide (H-Cl) and an alkyl radical. Due to the higher stability of tertiary radicals, abstraction is most likely to occur at the C-2, C-4, or C-5 positions. This alkyl radical then reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain reaction. pressbooks.pub
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.
The steric congestion around the tertiary C-H bonds in this compound can influence the rate of propagation and may lead to a mixture of halogenated products, including those resulting from the abstraction of primary hydrogens.
Catalytic Functionalization:
Transition metal-catalyzed functionalization offers more controlled and selective pathways for modifying alkanes. For instance, a nickel-catalyzed arylation of C-H bonds can be achieved by merging an external reductant and oxidant. chemrxiv.orgchemrxiv.org A plausible mechanism for such a transformation involving this compound would involve the following steps:
Radical Generation: A radical initiator, such as a peroxide, generates a reactive radical species (e.g., t-BuO•).
Hydrogen Atom Transfer (HAT): The generated radical abstracts a hydrogen atom from this compound, forming a tertiary alkyl radical. The regioselectivity of this step is often directed by the catalyst or can be influenced by steric factors.
Oxidative Addition/Radical Trapping: The alkyl radical is trapped by a low-valent metal complex (e.g., a Ni(II) species), which is subsequently reduced. An organohalide then undergoes oxidative addition to the metal center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active catalyst.
The development of catalysts for the functionalization of sterically hindered substrates is an active area of research. nih.gov The intricate structure of this compound presents both challenges and opportunities for the design of selective catalytic systems.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of complex hydrocarbon mixtures, including isomers of dodecane (B42187) like 2,3,3,4,5-pentamethylheptane. The separation in the gas chromatograph is based on the compounds' boiling points and interactions with the stationary phase of the column. Generally, branched alkanes have lower boiling points than their linear counterparts and thus elute earlier. The degree of branching also influences the retention time, allowing for the separation of different isomers.
Upon elution from the GC column, molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For alkanes, fragmentation typically involves the breaking of C-C bonds, leading to a series of carbocation fragments. The analysis of these fragments allows for the determination of the branching patterns in the original molecule. While standard GC-MS is powerful, the mass spectra of many hydrocarbon isomers can be very similar, making unambiguous identification challenging without chromatographic separation.
Table 1: GC-MS Parameters for Hydrocarbon Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Non-polar (e.g., DB-5ms) or polar (e.g., Carbowax) capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature ramp (e.g., 40°C to 300°C at 5°C/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
This table presents typical parameters for the GC-MS analysis of hydrocarbon mixtures. Specific conditions would be optimized for the analysis of this compound.
For exceptionally complex mixtures containing numerous hydrocarbon isomers, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced separation power. nih.gov In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher resolution, allowing for the separation of co-eluting peaks from the first dimension. gcms.cz
GC×GC-MS is particularly advantageous for resolving configurational isomers and diastereomers of highly branched alkanes within complex matrices. core.ac.ukresearchgate.net The structured chromatograms generated by GC×GC can separate compounds by class, such as linear, branched, and cyclic alkanes, simplifying the identification process. gcms.cz This technique is invaluable for the detailed characterization of hydrocarbon samples where single-column GC-MS may be insufficient. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry in chiral compounds like this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the mapping of the carbon skeleton and the attached protons.
For a complex branched alkane, the ¹H NMR spectrum can be crowded due to signal overlap. However, the chemical shift, integration, and coupling patterns of the proton signals provide crucial information about the connectivity of the molecule. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
To overcome the limitations of one-dimensional NMR, various two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between protons on neighboring carbon atoms, aiding in the assignment of the proton signals. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is a powerful tool for assigning both the proton and carbon spectra simultaneously.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry of chiral centers. By observing which protons are in close proximity, the three-dimensional arrangement of the methyl and ethyl groups around the chiral centers of this compound can be determined. wordpress.com
Table 2: Expected NMR Data for this compound (Illustrative)
| Atom Type | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| CH₃ | 0.8 - 1.2 | Doublet, Singlet |
| CH₂ | 1.2 - 1.6 | Multiplet |
| CH | 1.5 - 2.0 | Multiplet |
| ¹³C NMR | ||
| CH₃ | 10 - 25 | |
| CH₂ | 25 - 40 | |
| CH | 30 - 50 |
This table provides an illustrative representation of the expected NMR chemical shift ranges for the different types of protons and carbons in this compound. Actual values would need to be determined experimentally.
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Insights
For this compound, the FT-IR and Raman spectra would be dominated by C-H stretching and bending vibrations. The specific frequencies and intensities of these bands can provide a characteristic fingerprint of the molecule. While these techniques are excellent for identifying functional groups, their application in distinguishing between similar alkane isomers can be more challenging than NMR or MS. However, they can be valuable for studying conformational changes in the molecule under different conditions. For instance, Raman spectroscopy has been used to study the extended chain conformations of branched alkanes in the solid state. acs.org
X-ray Diffraction and Scattering Techniques for Crystalline or Adsorbed States
X-ray diffraction (XRD) and scattering techniques are powerful methods for determining the arrangement of atoms and molecules in crystalline solids. acs.org While this compound is a liquid at room temperature, it can be crystallized at low temperatures. An XRD analysis of its single crystals could provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular packing.
Studies on other branched alkanes have shown that they can adopt extended planar zigzag conformations in the solid state. acs.org X-ray diffraction studies on monolayers of alkanes adsorbed on surfaces have also provided insights into their molecular arrangement. aps.org
Surface Light Scattering (SLS) and Complementary Methods for Thermophysical Property Determination in Research Contexts
While not a direct structural elucidation technique, surface light scattering (SLS) is a valuable research method for determining thermophysical properties of fluids, such as thermal diffusivity and viscosity. researchgate.net These properties are influenced by the molecular structure and intermolecular forces. For a specific isomer like this compound, precise measurements of these properties can be compared with theoretical models and data for other isomers, contributing to a more complete understanding of its physical behavior. The technique relies on analyzing the spectrum of light scattered by thermally excited capillary waves on the liquid surface.
Environmental and Geochemical Significance As a Model Compound
Occurrence of Branched Alkanes in Petroleum and Unresolved Complex Mixtures (UCM)
Branched alkanes are ubiquitous in crude oil and petroleum products. They are a significant fraction of the saturated hydrocarbons found in these complex mixtures. The presence and distribution of specific branched alkanes can provide valuable information about the origin and thermal history of the petroleum.
In environmental samples contaminated with petroleum, a significant portion of the hydrocarbons often appears as an "Unresolved Complex Mixture" (UCM) in gas chromatograms. The UCM is a complex hump of co-eluting branched and cyclic hydrocarbons that are difficult to separate and identify individually. The presence of a prominent UCM is often indicative of petroleum contamination and can be a sign of weathered oil, where more easily degradable linear alkanes have been removed.
Recent studies have identified various series of branched alkanes in geological samples. For instance, nine series of branched alkanes with quaternary carbon atoms (BAQCs), along with other long-chain branched and cyclic alkanes, have been detected in Carboniferous black shale from the Wuwei Basin in China. frontiersin.org The abundance of these long-chain branched alkanes was found to be correlated with the odd-even predominance of short-chain n-alkanes, suggesting a link to specific paleoenvironmental and paleoclimatic conditions. frontiersin.org
The following table summarizes the types of branched alkanes found in geological samples and their potential significance:
| Alkane Type | Significance |
| Short-chain branched alkanes | Common in crude oil and refined products. |
| Long-chain branched alkanes | Can serve as biomarkers indicating specific sources of organic matter. frontiersin.org |
| Branched alkanes with quaternary carbons (BAQCs) | Considered a new and independent biomarker found in sediments from the Paleoproterozoic Era to the present. frontiersin.org |
Role of Branched Alkanes in Atmospheric Chemistry and Aerosol Formation
Branched alkanes are emitted into the atmosphere from various sources, including vehicle exhaust and the evaporation of fossil fuels. In the atmosphere, they participate in photochemical reactions, primarily initiated by the hydroxyl (OH) radical, which can lead to the formation of secondary organic aerosols (SOA). SOA are microscopic particles that can impact air quality, climate, and human health.
The molecular structure of branched alkanes significantly influences their potential to form SOA. For a given carbon number, the SOA yield from the photooxidation of alkanes generally follows the order: cyclic > linear > branched. acs.org This trend is largely determined by the fate of the alkoxy radical intermediates formed during the oxidation process. acs.org
Linear alkanes: Alkoxy radicals formed from linear alkanes tend to isomerize, leading to the formation of lower volatility, multifunctional products that can partition into the aerosol phase. tandfonline.com
The table below illustrates the effect of alkane structure on SOA formation:
| Alkane Structure | Primary Alkoxy Radical Fate | Consequence for SOA Formation |
| Linear | Isomerization | Higher SOA yield due to formation of low-volatility products. acs.orgtandfonline.com |
| Branched | Decomposition (Fragmentation) | Lower SOA yield due to formation of smaller, more volatile products. acs.orgtandfonline.com |
| Cyclic | Ring-opening | Higher SOA yield due to the formation of multifunctional products with lower volatility. acs.org |
Research on C12 alkanes has shown that the reaction of branched structures leads to more volatile products, while cyclic structures are oxidized faster and form less volatile products. researchgate.net
Geochemical Tracers and Biomarker Implications of Isoprenoids
While 2,3,3,4,5-pentamethylheptane is not an isoprenoid, the study of branched alkanes, in general, has significant implications for geochemistry and the use of biomarkers. Isoprenoids are a specific class of branched alkanes that are derived from the lipid membranes of archaea and are widely used as molecular fossils (biomarkers) to trace the presence of these microorganisms in the geological record.
The presence and distribution of specific branched alkanes, including isoprenoids, in sediments and petroleum can provide valuable information about:
Source of organic matter: The types of organisms that contributed to the organic matter.
Depositional environment: The conditions under which the organic matter was deposited (e.g., oxic vs. anoxic).
Thermal maturity: The temperature history of the rock or petroleum.
For example, the ratio of the isoprenoids pristane (B154290) to phytane (B1196419) is often used as an indicator of the redox conditions of the depositional environment. researchgate.net The presence of long-chain branched alkanes can also indicate specific paleoenvironmental conditions. frontiersin.org
Environmental Transport and Transformation of Branched Hydrocarbons
Once released into the environment, branched hydrocarbons like this compound are subject to various transport and transformation processes. lyellcollection.org These processes determine their fate and potential for environmental impact.
Transport:
Volatility: Lighter branched alkanes can volatilize into the atmosphere, where they undergo photochemical reactions. youtube.com
Sorption: In soil and aquatic environments, branched alkanes tend to sorb to organic matter and sediment particles due to their hydrophobicity. taylorfrancis.com
Leaching: The transport of branched alkanes to groundwater is generally limited by their low water solubility and high sorption potential.
Transformation:
Biodegradation: This is a major attenuation process for hydrocarbons in the environment. lyellcollection.orgresearchgate.net However, highly branched alkanes are generally more resistant to biodegradation than linear alkanes. researchgate.net The complex structure of branched alkanes can hinder the enzymatic attack by microorganisms.
Photo-oxidation: In the atmosphere, branched alkanes are transformed by reacting with OH radicals, as discussed in the context of aerosol formation. lyellcollection.org At the soil surface, photo-oxidation can also contribute to the transformation of spilled oil. lyellcollection.org
The persistence of branched hydrocarbons in the environment is influenced by their molecular structure and the prevailing environmental conditions. Their resistance to degradation can lead to their accumulation in soil and sediments.
Future Research Directions and Emerging Paradigms for 2,3,3,4,5 Pentamethylheptane
Development of Chemo- and Biocatalytic Strategies for Targeted Synthesis
The precise synthesis of complex acyclic hydrocarbons with multiple stereocenters, like 2,3,3,4,5-pentamethylheptane, remains a significant challenge. Future research will focus on moving beyond traditional, often harsh, synthesis methods towards more targeted and sustainable catalytic strategies.
Chemacatalysis: The development of novel metal-based and solid-acid catalysts is crucial. Research will likely focus on:
Shape-Selective Catalysts: Designing zeolites and metal-organic frameworks (MOFs) with specific pore geometries that can guide the skeletal isomerization or alkylation of smaller alkanes to selectively form highly branched products.
Tandem Catalysis: Creating multifunctional catalysts that can perform several reaction steps sequentially in a one-pot synthesis, improving efficiency and reducing waste. For instance, a catalyst could combine dimerization and isomerization functionalities to build the C12 backbone and then introduce the methyl groups with high regioselectivity.
Biocatalysis: Leveraging the specificity of enzymes offers a promising avenue for asymmetric synthesis, which is particularly relevant for isomers of this compound with chiral centers. northwestern.edu Future directions include:
Directed Evolution of Enzymes: Modifying existing enzymes, such as hydrocarbon hydroxylases or fatty acid synthases, through directed evolution to accept non-natural substrates and produce highly branched alkanes.
Chemo-enzymatic Synthesis: Combining the strengths of both chemical and biological catalysts. kcl.ac.uk A chemical catalyst could be used to create a precursor molecule that is then precisely modified by an enzyme to yield the final target isomer. rsc.org This integrated approach can lead to more efficient and selective production of complex molecules under mild conditions. nih.gov
Advanced Computational Prediction of Reaction Pathways and Isomeric Properties
Computational chemistry provides powerful tools to investigate the properties and reaction mechanisms of complex molecules without the need for extensive experimentation. nist.gov For this compound, these methods can offer unprecedented insight into its behavior.
Future research will heavily rely on:
Quantum Chemical Methods: Using Density Functional Theory (DFT) and other high-level computational methods to accurately predict thermochemical properties (enthalpy of formation, Gibbs free energy) and activation barriers for various reaction pathways, such as thermal cracking, oxidation, and isomerization. chemrxiv.org This allows for the in silico screening of potential synthesis routes and prediction of degradation products.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its isomers to understand their conformational flexibility and interactions with solvents or catalytic surfaces. This is key to predicting physical properties like viscosity and diffusion coefficients.
Reaction Network Analysis: Employing automated reaction network generators combined with machine learning to explore the vast and complex potential energy surfaces of hydrocarbon reactions. rsc.orgresearchgate.net This can help identify the most likely transformation pathways and intermediates involved in the formation or decomposition of this compound. rsc.org
| Compound Name | Molecular Formula | Boiling Point (°C) | Molar Mass (g/mol) | Computed Octanol-Water Partition Coefficient (logP) |
|---|---|---|---|---|
| This compound | C12H26 | 191.1 (Predicted) | 170.33 | 5.6 (Computed) |
| 2,2,4,6,6-Pentamethylheptane | C12H26 | 178.2 (Experimental) | 170.33 | 4.5 (Computed) |
| n-Dodecane | C12H26 | 216.3 (Experimental) | 170.33 | 6.1 (Experimental) |
| 2,2,3,3,4-Pentamethylheptane | C12H26 | 200.0 (Predicted) | 170.33 | 5.6 (Computed) |
Rational Design of Materials for Selective Alkane Isomer Separation
Separating highly branched alkanes from their less branched isomers is a critical industrial process, particularly for producing high-octane gasoline. researchgate.net Current distillation methods are energy-intensive. Adsorptive separation using porous materials offers a more efficient alternative. rutgers.edu
The rational design of materials for separating this compound will focus on:
Metal-Organic Frameworks (MOFs): MOFs offer tunable pore sizes and chemical functionalities, making them ideal candidates for selective adsorption. berkeley.edu Research will involve synthesizing MOFs with precisely tailored pore apertures that can differentiate between the kinetic diameters of various C12 isomers, potentially allowing this compound to pass through while trapping linear or less-branched isomers. researchgate.net
Zeolites: While traditional zeolites are used for separating smaller alkanes, new zeolite topologies are needed for larger C12 isomers. rsc.org The focus will be on developing zeolites with pore systems that can exploit subtle differences in the shape and flexibility of molecules like this compound for effective separation. acs.org
Computational Screening: High-throughput computational screening of hypothetical MOF and zeolite structures will be used to predict their adsorption selectivity for different C12 isomers before their synthesis. This accelerates the discovery of promising new materials for this challenging separation.
Comprehensive Understanding of Environmental Reactivity and Long-Term Fate
Highly branched alkanes are generally more resistant to degradation than their linear counterparts, leading to greater environmental persistence. mdpi.com Understanding the environmental journey of this compound is essential for assessing its potential long-term impact.
Key research areas will include:
Atmospheric Chemistry: Investigating the gas-phase reaction rates and mechanisms of this compound with atmospheric oxidants like hydroxyl radicals (•OH). The presence of multiple tertiary carbon atoms suggests it could be reactive, but steric hindrance may slow these reactions. Computational models can predict reaction products and atmospheric lifetimes.
Biodegradation Pathways: Identifying microbial communities and enzymatic pathways capable of degrading such a sterically hindered molecule. The quaternary carbon at position 3 presents a significant challenge for typical alkane monooxygenases. Research will likely explore novel enzyme systems in microorganisms isolated from hydrocarbon-contaminated environments. mdpi.com The presence of similar branched alkanes with quaternary carbons in geological samples suggests that pathways for their formation and degradation exist in nature. researchgate.netnih.gov
Quantitative Structure-Activity Relationships (QSAR): Developing predictive models that correlate molecular structure with environmental fate properties. nih.gov By studying a range of highly branched alkanes, researchers can build robust QSAR models to estimate the persistence, bioaccumulation potential, and toxicity of compounds like this compound.
Integration of Multi-Omics and Machine Learning for Hydrocarbon Research
The complexity of biological and chemical systems involving hydrocarbons necessitates a holistic, data-driven approach. The convergence of multi-omics technologies and machine learning is set to revolutionize hydrocarbon research. nih.gov
Future paradigms will involve:
Multi-Omics for Biodegradation: Applying metagenomics, transcriptomics, proteomics, and metabolomics to study microbial consortia that degrade complex alkanes. This can reveal which microbes are active, which genes and enzymes are upregulated in the presence of this compound, and what metabolic intermediates are formed.
Machine Learning for Data Integration: Using machine learning algorithms to analyze and integrate the vast datasets generated by multi-omics studies. nih.gov These models can identify complex, non-linear relationships between genes, proteins, and degradation rates, helping to pinpoint the key biocatalysts responsible for breaking down recalcitrant hydrocarbons. researchgate.netresearchgate.net
Predictive Modeling: Developing machine learning models trained on experimental and computational data to predict the outcomes of catalytic reactions, the separation efficiency of new materials, and the environmental degradation rates of novel hydrocarbons. wezom.com This predictive power will accelerate the design of new catalysts and processes and enable more accurate environmental risk assessments.
Q & A
Q. How can 2,2,4,6,6-pentamethylheptane be reliably identified in jet fuel or hydrocarbon mixtures?
Methodological Answer: Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool. Key identifiers include characteristic mass fragments at m/z 71, 85, and 99, corresponding to hydrocarbon backbone fragmentation patterns. For validation, compare sample spectra with authenticated standards (e.g., Aldrich Standard) and confirm paraffinic nature via Test Method D2425 .
Q. What are the stability and handling protocols for 2,2,4,6,6-pentamethylheptane in laboratory settings?
Methodological Answer: The compound is flammable (flash point: 37°C) and incompatible with oxidizers. Store in airtight containers at 2–8°C. Use inert atmospheres (e.g., nitrogen) during reactions to prevent oxidation. Safety protocols should align with UN Transport Class 3 (flammable liquids) .
Q. How is 2,2,4,6,6-pentamethylheptane quantified in volatile organic compound (VOC) studies for disease biomarker research?
Methodological Answer: Use solid-phase microextraction (SPME) coupled with GC/MS. Normalize concentrations against internal standards (e.g., dodecane) and apply principal component analysis (PCA) to distinguish between healthy and diseased cohorts, as demonstrated in lung cancer studies .
Advanced Research Questions
Q. How can kinetic parameters for thermal decomposition of 2,2,4,6,6-pentamethylheptane be modeled?
Methodological Answer: Apply the Radical Stability Index (RSI) method. Calculate RSI using the formula:
At 450°C, the predicted rate constant , validated against experimental data (e.g., 0.62 predicted vs. 0.66 observed) .
Q. How do contradictions in VOC biomarker data for 2,2,4,6,6-pentamethylheptane arise across studies?
Methodological Answer: Variability may stem from differences in sample collection (e.g., exhaled breath vs. tissue), extraction efficiency (SPME fiber type), or statistical thresholds. Address discrepancies by harmonizing protocols (e.g., ISO standards) and validating findings with nested cohort designs .
Q. What experimental designs are optimal for studying oxidation pathways of 2,2,4,6,6-pentamethylheptane?
Methodological Answer: Use chromic oxide (CrO) as an oxidizing agent under controlled conditions. Monitor reaction intermediates via -NMR and GC/MS to identify primary oxidation sites (e.g., tertiary carbons). Calibrate reaction rates using Arrhenius plots .
Q. How is the thermodynamic stability of 2,2,4,6,6-pentamethylheptane assessed relative to its isomers?
Methodological Answer: Measure isomerization energy via calorimetry. For example, the energy difference between n-dodecane and 2,2,4,6,6-pentamethylheptane is derived from enthalpy of combustion data (ΔH values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
